molecular formula C10H9BrF2O B1396217 (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol CAS No. 1350637-25-0

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

Cat. No.: B1396217
CAS No.: 1350637-25-0
M. Wt: 263.08 g/mol
InChI Key: NJOUNIWYQNFUKB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol is a fluorinated cyclopropane derivative with a brominated aromatic substituent. Its molecular formula is C₁₀H₁₀BrF₂O, combining a 2-bromophenyl group, a 2,2-difluorocyclopropyl ring, and a hydroxymethyl (-CH₂OH) moiety. The compound is structurally characterized by its SMILES notation C1C(C1(F)F)CO-c1c(c(ccc1)Br)F and InChIKey XOLSMTBBIZDHSG-UHFFFAOYSA-N (shared with its non-brominated parent compound) . It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its unique electronic and steric properties imparted by the bromine atom and difluorocyclopropane ring .

Properties

IUPAC Name

(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUNIWYQNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol typically involves the reaction of 2-bromophenyl derivatives with difluorocyclopropyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, along with suitable ligands and bases to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the difluorocyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The bromophenyl substituent in the target compound increases molar mass significantly compared to non-aromatic analogs (e.g., 289.09 vs. 108.09 g/mol for (2,2-difluorocyclopropyl)methanol) .

Reaction Yield Under Different Conditions

Compound Room-Temperature Yield High-Temperature Yield Key Side Reactions
(2,2-Difluorocyclopropyl)methanol 59% 14% Elimination, decomposition
Cyclopropylmethanol 94% 46% Ring-opening, oxidation

Analysis :

  • The 2,2-difluorocyclopropane moiety in the target compound likely reduces thermal stability compared to non-fluorinated cyclopropanes, as seen in the drastic yield drop (59% → 14%) for (2,2-difluorocyclopropyl)methanol under elevated temperatures .

Functional Group Compatibility

Halogenated analogs demonstrate varying tolerance in synthetic workflows:

  • Alkyl bromides (e.g., in Cyclopropyl (2-bromo-4-fluorophenyl)methanol) show moderate yields (65%) at room temperature but degrade under heat due to β-hydride elimination .
  • Fluorinated cyclopropanes (e.g., (2,2-difluorocyclopropyl)methanol) exhibit superior compatibility with sensitive groups like oxetanes (94% yield) compared to chlorinated analogs .

Biological Activity

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol is an organic compound characterized by a bromophenyl group and a difluorocyclopropyl group attached to a methanol moiety. Its unique structural features suggest potential biological activity, particularly in the context of drug discovery and enzyme interactions. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C11_{11}H10_{10}BrF2_2O
  • Molecular Weight : 263.079 g/mol

The compound's structure allows for various interactions with biological targets, primarily due to the presence of the bromophenyl group, which can engage in π-π interactions with aromatic residues in proteins, and the difluorocyclopropyl group that may facilitate hydrogen bonding and other non-covalent interactions.

Biological Activity

The biological activity of this compound is hypothesized to be linked to its ability to modulate enzyme interactions and receptor binding. Key aspects include:

  • Enzyme Interactions : The compound may influence enzyme activity through binding interactions, potentially serving as a lead compound in drug development.
  • Receptor Binding : The structural features may enhance binding affinities towards specific receptors, impacting various biological pathways.
  • π-π Stacking : The bromophenyl moiety can participate in π-π stacking with aromatic amino acids, enhancing binding stability.
  • Hydrogen Bonding : The difluorocyclopropyl group may engage in hydrogen bonding, modulating the interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bromophenyl Group : Utilizing bromination techniques to introduce the bromine atom onto the phenyl ring.
  • Cyclopropanation : Employing difluoromethylation strategies to create the difluorocyclopropyl moiety.
  • Final Coupling : Combining these groups with a methanol functional group through nucleophilic substitution reactions.

These synthetic routes are crucial for producing the compound for both research and industrial applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromophenyl and difluorocyclopropyl groupsModulates enzyme interactions
3-(4-bromophenyl)-2,2-difluorocyclopropylmethanolSimilar structural featuresPotential anti-cancer properties
α,α-Difluoromethyl ketonesFluorinated derivativesInhibitors of serine and cysteine proteases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Reactant of Route 2
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

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